Ethyl 4-(2-bromo-3-methylbutanamido)benzoate

Description

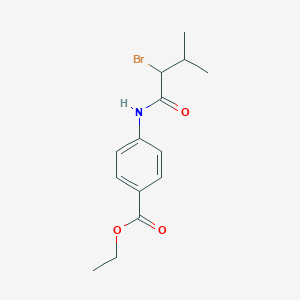

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate is an ethyl benzoate derivative featuring a 4-position amide substituent with a brominated, branched aliphatic chain (2-bromo-3-methylbutanamido).

Properties

IUPAC Name |

ethyl 4-[(2-bromo-3-methylbutanoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-4-19-14(18)10-5-7-11(8-6-10)16-13(17)12(15)9(2)3/h5-9,12H,4H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPQUFOTIOUFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-bromo-3-methylbutanamido)benzoate typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 2-bromo-3-methylbutanoic acid.

Amide Formation: The 4-aminobenzoic acid is reacted with 2-bromo-3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amides, thiols, or ethers.

Reduction: Formation of primary alcohols and amines.

Hydrolysis: Formation of 4-aminobenzoic acid and 2-bromo-3-methylbutanoic acid.

Scientific Research Applications

Ethyl 4-(2-bromo-3-methylbutanamido)benzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of novel polymers and materials with specific properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-3-methylbutanamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group can form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Impact

The ethyl benzoate scaffold is highly modular, with substituents dictating physicochemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Observations:

- Reactivity: The bromine atom in the target compound may enhance its utility in nucleophilic substitution reactions, unlike the urea or sulfonamide analogs . Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization due to electron-donating effects .

- Biological Activity: Sulfonamidobenzamide derivatives like SABA1 exhibit antimicrobial properties, suggesting that bulky substituents (e.g., brominated chains) might similarly interfere with microbial targets . Urea-linked analogs (e.g., carbamoylamino derivatives) show specificity in aquaporin inhibition, highlighting the role of hydrogen bonding .

- Solubility and Polarity : The sulfooxy group in ethyl 4-(sulfooxy)benzoate increases hydrophilicity, whereas brominated or branched chains (as in the target compound) likely reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.